molecular formula C13H17IN2O B7858859 4-iodo-N-(1-methylpiperidin-4-yl)benzamide

4-iodo-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B7858859
M. Wt: 344.19 g/mol
InChI Key: GZCZIFHUVBWVCL-UHFFFAOYSA-N
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Description

4-iodo-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that features a benzamide core substituted with an iodine atom at the para position and a piperidine ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 1-methylpiperidin-4-amine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by work-up procedures to isolate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the piperidine ring can lead to the formation of piperidinones.

    Reduction Products: Reduction can yield different reduced forms of the piperidine ring.

Scientific Research Applications

4-iodo-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the piperidine ring may enhance binding affinity and specificity. The iodine atom can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

4-iodo-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZIFHUVBWVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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